molecular formula C21H25N3OS B2844950 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-15-6

3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2844950
CAS No.: 893989-15-6
M. Wt: 367.51
InChI Key: JEDPGABYIGNZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole is a heterocyclic compound that has been found to have various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

1. Tumor Hypoxia Markers

3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is related to nitroimidazole-based thioflavin-T derivatives used in identifying tumor hypoxia. Zejun Li, Taiwei Chu, Xinqi Liu, and Xiangyun Wang (2005) synthesized and evaluated three nitroimidazole-based thioflavin-T derivatives as tumor hypoxia markers. These compounds, including derivatives of this compound, were found to accumulate in hypoxic tumor cells, providing a potential marker for identifying tumor hypoxia in vivo (Li et al., 2005).

2. Ionic Liquids for Chemical Separation

Research by M. Salleh, M. Hadj-Kali, M. Hashim, and Sarwono Mulyono (2018) explored the use of ionic liquids for separating benzene and cyclohexane, compounds related to this compound. Their findings suggest that ionic liquids can effectively separate these substances, highlighting the potential for using similar chemical structures in separation processes (Salleh et al., 2018).

3. Antimicrobial and Cytotoxic Activities

In 2021, Sam Dawbaa, A. Evren, Z. Cantürk, and L. Yurttaş synthesized novel thiazole derivatives related to this compound and investigated their antimicrobial and cytotoxic activities. This research contributes to the understanding of the potential medical applications of such compounds in treating bacterial and fungal infections, as well as in cancer therapy (Dawbaa et al., 2021).

4. Anticancer Agents

S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, and Y. Mabkhot (2017) developed thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety with potential anticancer activities. These compounds, similar in structure to this compound, showed promising results in inhibiting cancer cell growth, suggesting a new avenue for anticancer drug development (Gomha et al., 2017).

Properties

IUPAC Name

3-cyclohexyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15-14-26-21-23-19(13-24(15)21)17-8-10-18(11-9-17)22-20(25)12-7-16-5-3-2-4-6-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPGABYIGNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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